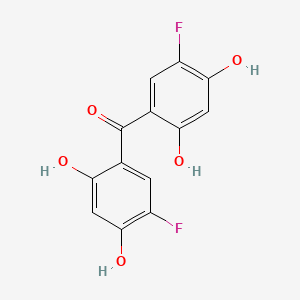
bis(5-fluoro-2,4-dihydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-fluoro-2,4-dihydroxyphenyl)methanone typically involves the reaction of 5-fluoro-2,4-dihydroxybenzaldehyde with appropriate reagents under controlled conditions . One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of strong oxidizing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of bis(5-fluoro-2,4-dihydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design . Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable scaffold for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its incorporation into polymers and coatings can improve their thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of bis(5-fluoro-2,4-dihydroxyphenyl)methanone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions . The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-fluorophenyl)methanol
- Bis(2,4-dihydroxyphenyl)methanone
- Bis(5-fluoro-2,4-dihydroxyphenyl)methanol
Uniqueness: Bis(5-fluoro-2,4-dihydroxyphenyl)methanone is unique due to the presence of both fluorine atoms and hydroxyl groups on the benzophenone core . This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
430459-44-2 |
|---|---|
Molekularformel |
C13H8F2O5 |
Molekulargewicht |
282.20 g/mol |
IUPAC-Name |
bis(5-fluoro-2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
InChI-Schlüssel |
XPOHFOREFHRMND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)O)O)C(=O)C2=CC(=C(C=C2O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














